molecular formula C4H2F6O2 B057708 2,2,2-Trifluoroethyl trifluoroacetate CAS No. 407-38-5

2,2,2-Trifluoroethyl trifluoroacetate

Cat. No.: B057708
CAS No.: 407-38-5
M. Wt: 196.05 g/mol
InChI Key: ZKUJOCJJXCPCFS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl trifluoroacetate (CAS: 407-38-5, molecular formula: C₄H₂F₆O₂) is a fluorinated ester characterized by two trifluoromethyl groups attached to the ester oxygen and the ethyl backbone. Its high fluorine content imparts unique properties, including low refractive index (n=1.2812) , non-flammability in electrolyte formulations , and exceptional reactivity in hydrogenation reactions . This compound is widely used in organic synthesis, lithium-ion battery electrolytes, and as a precursor for fluorinated alcohols like 2,2,2-trifluoroethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethyl trifluoroacetate can be synthesized through the esterification of trifluoroacetic acid with 2,2,2-trifluoroethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to accelerate the process . The general reaction is as follows:

CF3COOH+CF3CH2OHCF3COOCH2CF3+H2O\text{CF}_3\text{COOH} + \text{CF}_3\text{CH}_2\text{OH} \rightarrow \text{CF}_3\text{COOCH}_2\text{CF}_3 + \text{H}_2\text{O} CF3​COOH+CF3​CH2​OH→CF3​COOCH2​CF3​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Requires a ruthenium-based catalyst and hydrogen gas.

    Substitution: Often involves nucleophiles such as amines or thiols under mild conditions.

Major Products:

    Hydrogenation: Produces reduced derivatives of the ester.

    Substitution: Results in the formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Applications Overview

Application AreaDescription
Pharmaceuticals Used as a reagent and intermediate in the synthesis of various drugs including anti-cancer and antiviral agents.
Agrochemicals Involved in the production of herbicides, fungicides, and insecticides.
Solvent Acts as an effective solvent for organic compounds in chemical reactions.
Specialty Chemicals Utilized in the manufacture of surfactants, lubricants, and plasticizers.

Pharmaceutical Synthesis

TFE-TA serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its trifluoromethyl group enhances the biological activity of drugs by improving their pharmacokinetic properties. For example:

  • Anti-Cancer Drugs : TFE-TA is used in synthesizing compounds that inhibit cancer cell growth.
  • Anti-Inflammatory Agents : It helps produce drugs that reduce inflammation by modulating immune responses.

A notable study demonstrated the effectiveness of TFE-TA in synthesizing a new class of anti-cancer agents with improved efficacy compared to existing treatments .

Agrochemical Production

In agrochemicals, TFE-TA is instrumental in developing effective pest control solutions:

  • Herbicides : It is involved in creating herbicides that target specific plant species without harming crops.
  • Insecticides : The compound contributes to formulating insecticides that are more effective against resistant pest populations.

Research indicates that agrochemicals synthesized with TFE-TA exhibit enhanced stability and efficacy .

Solvent Applications

As a solvent, TFE-TA is favored for its ability to dissolve a wide range of organic compounds, facilitating various chemical reactions. Its use as a solvent enhances reaction rates and yields due to its unique polarity and boiling point characteristics .

Specialty Chemicals

TFE-TA is also used to produce specialty chemicals:

  • Surfactants : These are vital for formulations in detergents and emulsifiers.
  • Lubricants : The compound contributes to creating lubricants that perform well under extreme conditions.

The versatility of TFE-TA allows for innovations in these sectors, leading to more efficient products .

Case Study 1: Synthesis of Antiviral Agents

A recent study explored the synthesis of a novel antiviral agent utilizing TFE-TA as a key intermediate. The resulting compound showed promising results against viral infections with significantly reduced side effects compared to traditional antiviral drugs .

Case Study 2: Development of Fluorinated Herbicides

Another research initiative focused on developing fluorinated herbicides using TFE-TA. The study highlighted how these herbicides demonstrated superior selectivity and lower environmental impact compared to non-fluorinated alternatives .

Mechanism of Action

The compound exerts its effects primarily through the formation of a stable solid electrolyte interphase (SEI) layer, which is crucial in lithium metal batteries. The SEI layer prevents the growth of lithium dendrites, thereby enhancing the performance and safety of the batteries . The molecular targets include the lithium anode surface, where the compound facilitates uniform lithium deposition.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Esters

Chemical Reactivity

2,2,2-Trifluoroethyl trifluoroacetate exhibits superior hydrogenation efficiency compared to analogous esters. Under mild conditions (10 bar H₂, 40°C), it achieves near-quantitative conversion to 2,2,2-trifluoroethanol using osmium or iron-pincer catalysts, whereas n-butyl trifluoroacetate shows significantly slower reaction kinetics and lower yields .

Table 1: Hydrogenation Efficiency of Fluorinated Esters

Compound Catalyst Conditions (H₂, Temp) Yield (%) Reference
This compound Os catalyst (Q) 10 bar, 40°C 98
n-Butyl trifluoroacetate Os catalyst (Q) 10 bar, 40°C <64
This compound Fe-pincer complex 10 bar, 40°C ~100

Physical Properties

The compound’s low refractive index (1.2812) makes it suitable for optical sensing applications . Its molecular weight (196.05 g/mol) and fluorination pattern differ from structurally related esters, influencing boiling points and solubility.

Table 2: Physical Properties of Fluorinated Esters

Compound CAS Number Molecular Weight (g/mol) Refractive Index Radiative Efficiency (Wm⁻²ppb⁻¹)
This compound 407-38-5 196.05 1.2812 Not reported
Ethyl 2,2,2-trifluoroacetate 406-95-1 142.08 Not reported 0.28 (uncorrected)
Vinyl trifluoroacetate 433-28-3 140.06 Not reported Not reported

Biological Activity

2,2,2-Trifluoroethyl trifluoroacetate (TFTFA) is an organic compound with the molecular formula C4H2F6O2\text{C}_4\text{H}_2\text{F}_6\text{O}_2 and a molecular weight of 196.05 g/mol. This compound has garnered interest in various fields, including medicinal chemistry, materials science, and electrochemistry, particularly for its unique properties and potential applications.

TFTFA can be synthesized through the esterification of trifluoroacetic acid with 2,2,2-trifluoroethanol, typically using an acid catalyst such as sulfuric acid. The reaction can be represented as follows:

CF3COOH+CF3CH2OHCF3COOCH2CF3+H2O\text{CF}_3\text{COOH}+\text{CF}_3\text{CH}_2\text{OH}\rightarrow \text{CF}_3\text{COOCH}_2\text{CF}_3+\text{H}_2\text{O}

This compound is characterized by its high volatility and specific reactivity, making it suitable for applications requiring rapid reaction rates and high efficiency .

TFTFA exhibits significant biological activity primarily through its role in enhancing the performance of lithium metal batteries (LMBs). It functions as an additive that influences the lithium ion deposition process by forming a stable solid electrolyte interphase (SEI) layer. This layer is crucial for preventing the growth of lithium dendrites, which can compromise battery safety and efficiency .

Research Findings

Recent studies have explored the potential of TFTFA in various applications:

  • Electrolyte Additive : A study by Yang et al. highlighted TFTFA's effectiveness as an electrolyte additive in LMBs, demonstrating improved cycling stability and areal capacity .
  • Enzyme Mechanisms : TFTFA has been utilized in biochemical research to study enzyme mechanisms and protein interactions due to its ability to modify chemical environments selectively .
  • Drug Development : The compound's unique trifluoroethyl group serves as a bioisostere for ethyl or ethoxy groups, which is advantageous in the design of pharmaceuticals and agrochemicals .

Case Studies

  • Lithium Metal Batteries : In a practical application, TFTFA was incorporated into LMBs to manipulate lithium ion deposition processes. The results indicated that the presence of TFTFA significantly enhanced battery performance compared to conventional electrolytes .
  • Pharmaceutical Applications : Research has shown that compounds with trifluoroethyl groups exhibit improved pharmacokinetic properties. TFTFA's role as a bioisostere allows for modifications that enhance drug efficacy while maintaining safety profiles .

Comparative Analysis

The biological activity of TFTFA can be compared with similar compounds to highlight its unique advantages:

CompoundMolecular FormulaKey ApplicationsUnique Properties
This compoundC4H2F6O2Electrolyte additive for LMBsForms stable SEI layers
Trifluoroacetic AnhydrideC4H3F6O3Industrial synthesisHigher reactivity
Ethyl TrifluoroacetateC4H5F3O2Solvent in organic reactionsLess volatile than TFTFA

Q & A

Basic Research Questions

Q. What are the primary analytical methods for characterizing 2,2,2-trifluoroethyl trifluoroacetate in research settings?

Characterization of this fluorinated ester involves a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is critical for identifying fluorine environments, with chemical shifts reflecting the trifluoroacetyl (OC(O)CF3-OC(O)CF_3) and trifluoroethoxy (OCH2CF3−OCH_2CF_3) groups. 1H^{1}\text{H} NMR resolves proton signals adjacent to fluorine atoms, though splitting patterns may be complex due to 1H^{1}\text{H}-19F^{19}\text{F} coupling .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used to assess purity and detect impurities, leveraging the compound’s volatility (boiling point ~100–120°C inferred from related esters) .
  • Infrared (IR) Spectroscopy : Strong C=O stretching (~1780 cm1^{-1}) and C-F stretches (~1100–1250 cm1^{-1}) confirm ester and trifluoromethyl groups .

Q. How is this compound typically synthesized?

A standard route involves esterification of trifluoroacetic acid (TFA) with 2,2,2-trifluoroethanol under acidic or catalytic conditions. While direct evidence is limited, analogous methods for related esters (e.g., ethyl trifluoroacetate) use sulfuric acid or dicyclohexylcarbodiimide (DCC) as coupling agents . Post-synthesis purification often employs fractional distillation due to the compound’s volatility.

Advanced Research Questions

Q. How do reaction conditions influence the catalytic hydrogenation of this compound?

Hydrogenation to 2,2,2-trifluoroethanol is achieved using osmium-based catalysts (e.g., Gusev’s Os catalyst) under mild conditions (10 bar H2_2, 40°C). Key variables include:

  • Substrate-to-Catalyst (S/C) Ratio : At S/C = 200, yields reach 98%, but increasing to S/C = 2000 reduces yields to 64% due to catalyst saturation .
  • Base Additives : Potassium tert-butoxide (KOtBu) is essential for activity; omission results in no reaction .
  • Temperature and Pressure : Lowering temperature to 24°C or pressure to 5 bar extends reaction time (16 hours) but maintains high yields (~90–94%) .

Q. What role does this compound play in weakly solvating electrolytes (WSEs) for lithium batteries?

Fluorinated carboxylic esters like this compound are explored for their low solvating power and compatibility with high-voltage cathodes. Their high fluorine content promotes the formation of robust, fluorine-rich solid-electrolyte interphases (SEI) on lithium anodes, enhancing cycle stability. Key advantages include:

  • Low Melting Points : Facilitates low-temperature operation.
  • Reduced Solvent Decomposition : Fluorine’s electron-withdrawing effects stabilize the ester against oxidation at high voltages (>4.5 V vs. Li/Li+^+) .

Q. How can researchers resolve contradictions in environmental detection of trifluoroacetate (TFA) derivatives?

While this compound itself is not directly studied in environmental matrices, its hydrolysis product (TFA) is a persistent pollutant. Discrepancies in TFA quantification arise from:

  • Analytical Sensitivity : LC-MS/MS with isotopic labeling (e.g., 13C^{13}\text{C}-TFA) improves detection limits in rainwater and snow (<1 ng/L) .
  • Source Differentiation : Distinguishing anthropogenic TFA (e.g., from HFC degradation) vs. natural background levels requires compound-specific isotope analysis (CSIA) .

Q. What safety precautions are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation; the compound’s volatility increases exposure risk .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats are mandatory.
  • Waste Disposal : Hydrolyze residual ester with aqueous base (e.g., NaOH) to convert it to TFA salts, which are less volatile and easier to manage .

Q. Methodological Considerations

Q. How can chemoselectivity be achieved in reactions involving this compound?

The trifluoroacetyl group’s strong electron-withdrawing nature deactivates the ester toward nucleophilic attack under mild conditions. For selective transformations:

  • Hydrogenation : Use Os catalysts to reduce the ester to alcohol without cleaving other functional groups (e.g., aryl halides) .
  • Transesterification : Employ Lewis acids (e.g., BF3_3-OEt2_2) to exchange alkoxy groups while preserving the trifluoroacetyl moiety .

Q. What challenges arise in quantifying trace impurities in this compound?

Fluorinated byproducts (e.g., trifluoroacetic anhydride) may co-elute in chromatographic analyses. Mitigation strategies include:

  • Derivatization : Convert impurities to heavier derivatives (e.g., silylation) for improved GC separation .
  • Multi-Detector Systems : Couple GC with both FID (for quantification) and MS (for structural confirmation) .

Properties

IUPAC Name

2,2,2-trifluoroethyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6O2/c5-3(6,7)1-12-2(11)4(8,9)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUJOCJJXCPCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193676
Record name 2,2,2-Trifluoroethyl trifluoroacetate
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Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

407-38-5
Record name Acetic acid, 2,2,2-trifluoro-, 2,2,2-trifluoroethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl trifluoroacetate
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Record name 2,2,2-Trifluoroethyl trifluoroacetate
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Record name 2,2,2-trifluoroethyl trifluoroacetate
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Record name 2,2,2-TRIFLUOROETHYL TRIFLUOROACETATE
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Synthesis routes and methods I

Procedure details

After five cycles similar to the one described above, the gas chromatographic analysis showed only 80% conversion to trifluoroethanol and the catalyst was then regenerated in the following manner. The pressure tube containing the catalyst residue (originally 0.03 mmol) was charged with 20 mg (0.25 mmol) of NaBH(OCH3)3, in a dry box. Tetrahydrofuran (3 ml) was distilled into the tube under vacuum and the solution stirred at room temperature for one hour. The solvent and other volatiles were removed in vacuo and the residue evacuated to dryness. The pressure tube was then charged with toluene (3 ml) and 1.1 gram (5.7 mmols) of ester and the hydrogenation was conducted as described in part (a).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

30 g (0.16 mole) of pyridinium trifluoroacetate in 355 g (3.55 mole) of 2,2,2-trifluoroethanol were introduced as an initial charge into a laboratory circulating reactor apparatus (one-liter four-necked flask fitted with KPG stirrer, a Prominent pump, and a 30 cm column packed with Raschig rings), and the initial charge was circulated at an internal temperature of 54° C. 134 g (1.01 mole) of trifluoroacetyl chloride were subsequently metered into the flask via an immersed inlet tube over a period of 100 minutes. After the trifluoroacetyl chloride addition was complete, the mixture was allowed to react for a further 10 minutes. Subsequent fractional distillation of the reaction mixture via a Vigreux column (temperature at the distillation head: from 54° to 56° C.) yielded 177.8 g of trifluoroethyl trifluoroacetate, corresponding to 89.8% of the theoretical yield. The trifluoroethanol/pyridinium salt mixture remaining in the reservoir flask can be used again for esterification with equal effectiveness.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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